molecular formula C10H19NO2 B15325976 Ethyl 2-(aminomethyl)cyclohexane-1-carboxylate

Ethyl 2-(aminomethyl)cyclohexane-1-carboxylate

Cat. No.: B15325976
M. Wt: 185.26 g/mol
InChI Key: AYTSGLNJIZTGNA-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)cyclohexane-1-carboxylate is an organic compound with a cyclohexane ring substituted with an ethyl ester group and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(aminomethyl)cyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethyl chloroformate in the presence of a base to form the ethyl ester. This intermediate is then reacted with formaldehyde and ammonia to introduce the aminomethyl group. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(aminomethyl)cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2-(aminomethyl)cyclohexane-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Ethyl 2-(aminomethyl)cyclohexane-1-carboxylate can be compared with similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 2-(aminomethyl)cyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.

    Ethyl 2-(aminomethyl)benzene-1-carboxylate: Similar structure but with a benzene ring instead of a cyclohexane ring.

These comparisons highlight the unique properties of this compound, such as its specific ring size and ester group, which can influence its reactivity and applications.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 2-(aminomethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C10H19NO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h8-9H,2-7,11H2,1H3

InChI Key

AYTSGLNJIZTGNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCCC1CN

Origin of Product

United States

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